molecular formula C13H20N2O3 B7059706 4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide

4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide

Cat. No.: B7059706
M. Wt: 252.31 g/mol
InChI Key: OJXFICMNJNUPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide is a heterocyclic compound that contains both a furan ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide typically involves the following steps:

    Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan-2-carboxaldehyde with ethylamine under reductive amination conditions.

    Formation of the morpholine-3-carboxamide: This involves the reaction of morpholine with ethyl chloroformate to form the corresponding carbamate, followed by hydrolysis to yield the carboxamide.

    Coupling Reaction: The final step involves coupling the furan-2-yl ethylamine with the morpholine-3-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its morpholine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The furan ring can interact with aromatic residues in the binding site, while the morpholine ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-[2-(thiophen-2-yl)ethyl]morpholine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-ethyl-N-[2-(pyridin-2-yl)ethyl]morpholine-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide is unique due to the presence of both a furan ring and a morpholine ring, which can provide distinct electronic and steric properties compared to similar compounds. This uniqueness can be exploited in the design of new molecules with specific biological or physical properties.

Properties

IUPAC Name

4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-15-7-9-17-10-12(15)13(16)14-6-5-11-4-3-8-18-11/h3-4,8,12H,2,5-7,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXFICMNJNUPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.